molecular formula C16H20N2O3 B3745558 6-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one

6-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B3745558
M. Wt: 288.34 g/mol
InChI Key: PLJGTYMCGSWNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PBIT, and it has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of PBIT is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. PBIT has been shown to inhibit the activity of protein kinase C (PKC), which plays a role in cell proliferation and survival. Additionally, PBIT has been shown to inhibit the activity of phosphodiesterase (PDE), which is involved in the regulation of cyclic nucleotide signaling pathways.
Biochemical and Physiological Effects:
PBIT has been shown to have a variety of biochemical and physiological effects. In cancer cells, PBIT has been shown to induce apoptosis, or programmed cell death. Additionally, PBIT has been shown to inhibit the migration and invasion of cancer cells. In neurobiology, PBIT has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using PBIT in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these targets without affecting other cellular processes. However, one limitation of using PBIT in lab experiments is its potential toxicity. PBIT has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on PBIT. One area of research is the development of more specific inhibitors of PKC and PDE. Additionally, further studies are needed to fully understand the mechanism of action of PBIT and its potential applications in cancer research and neurobiology. Finally, more research is needed to determine the safety and toxicity of PBIT in vivo, which will be important for the development of potential therapeutic agents.

Scientific Research Applications

PBIT has been studied for its potential applications in a variety of scientific research fields, including cancer research and neurobiology. In cancer research, PBIT has been shown to have anti-proliferative effects on cancer cells, and it has been suggested as a potential therapeutic agent for the treatment of cancer. In neurobiology, PBIT has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

properties

IUPAC Name

6-methyl-4-(2-oxo-2-piperidin-1-ylethyl)-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-12-5-6-14-13(9-12)18(16(20)11-21-14)10-15(19)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJGTYMCGSWNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678611
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Methyl-4-(2-oxo-2-piperidin-1-yl-ethyl)-4H-benzo[1,4]oxazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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